molecular formula C17H14FN3O2S B12488919 4-fluoro-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

4-fluoro-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B12488919
M. Wt: 343.4 g/mol
InChI Key: YFNCXZMVHRXIMH-UHFFFAOYSA-N
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Description

4-fluoro-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a fluorine atom, a benzamide group, and a thiadiazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 1,3,4-thiadiazole ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative, such as acetic anhydride.

    Coupling of intermediates: The 3-methylphenoxyacetic acid derivative is then coupled with the thiadiazole intermediate using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.

    Introduction of the fluorine atom:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

4-fluoro-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study the effects of fluorine substitution on biological activity.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the thiadiazole ring play crucial roles in enhancing the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-methyl-N-[2-(2-methylphenoxy)ethyl]-3-(trifluoromethyl)benzenesulfonamide
  • 2-fluoro-N-methyl-N-{[(3S,4S)-4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methyl}ethanamine**
  • 4-fluoro-3-methylbenzoyl chloride

Uniqueness

4-fluoro-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the fluorine atom and the thiadiazole ring enhances its stability, binding affinity, and selectivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-fluoro-N-[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H14FN3O2S/c1-11-3-2-4-14(9-11)23-10-15-20-21-17(24-15)19-16(22)12-5-7-13(18)8-6-12/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

YFNCXZMVHRXIMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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